molecular formula C7H10N4O B13634287 5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13634287
M. Wt: 166.18 g/mol
InChI Key: JZFNSNQZIGKWQE-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
  • Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

5-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific cyclopropyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and biological activity compared to other triazole derivatives .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

5-cyclopropyl-1-methyltriazole-4-carboxamide

InChI

InChI=1S/C7H10N4O/c1-11-6(4-2-3-4)5(7(8)12)9-10-11/h4H,2-3H2,1H3,(H2,8,12)

InChI Key

JZFNSNQZIGKWQE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C(=O)N)C2CC2

Origin of Product

United States

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